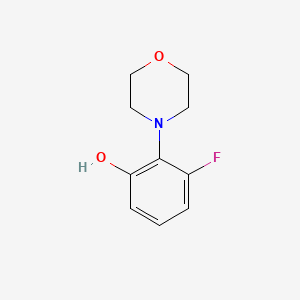
3-Fluoro-2-(N-morpholino)phenol
Vue d'ensemble
Description
3-Fluoro-2-(N-morpholino)phenol is a chemical compound with the molecular formula C10H12FNO2 . It is also known as Phenol, 3-fluoro-2-(4-morpholinyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a fluorine atom at the 3rd position and a morpholino group at the 2nd position . The InChI code for this compound is 1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2 .Applications De Recherche Scientifique
3-FMP has been used in a variety of scientific research studies, including studies of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs. It has also been used as a tool to study enzyme kinetics, protein-ligand interactions, and other biochemical processes.
Mécanisme D'action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura coupling, 3-Fluoro-2-(N-morpholino)phenol likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19721) and structure could potentially influence its bioavailability.
Result of Action
In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is water-soluble , which means its action may be influenced by the presence of water in the environment. Additionally, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-FMP in laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively inexpensive and can be easily synthesized. However, 3-FMP has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments. In addition, it can be toxic in high concentrations and should be handled with caution.
Orientations Futures
There are many potential future directions for the use of 3-FMP in research and laboratory experiments. It could be used to study the mechanisms of action of other drugs and compounds, as well as to study the biochemical and physiological effects of drugs. Additionally, 3-FMP could be used to study the effects of environmental pollutants on biochemical processes, as well as to develop new drugs and drug delivery systems. Finally, 3-FMP could be used to study the mechanisms of disease and to develop new treatments for diseases.
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-2-morpholin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKSLSBDBSCOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



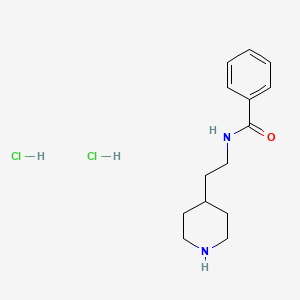
![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)

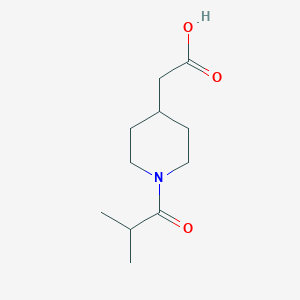
![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)

![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)
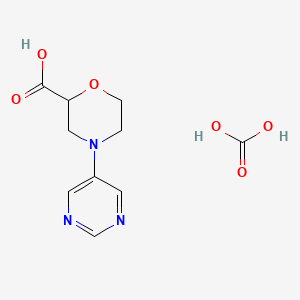
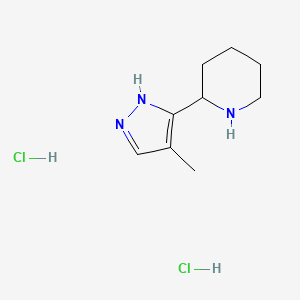
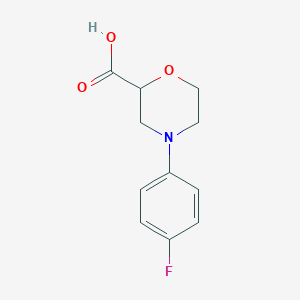

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)